molecular formula C18H17BrN2O2S B2497093 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851800-46-9

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2497093
CAS No.: 851800-46-9
M. Wt: 405.31
InChI Key: ICEOFQXZJCRGBM-UHFFFAOYSA-N
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Description

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole (hereafter referred to as Compound A) belongs to the imidazole derivative family, characterized by a 4,5-dihydroimidazole core substituted with a sulfanyl-linked 4-bromophenylmethyl group and a 4-methoxybenzoyl moiety. Imidazole derivatives are widely studied for their pharmaceutical, catalytic, and material science applications due to their structural versatility and electronic properties .

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-23-16-8-4-14(5-9-16)17(22)21-11-10-20-18(21)24-12-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEOFQXZJCRGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromophenylmethyl sulfide: This can be achieved by reacting 4-bromobenzyl chloride with sodium sulfide in an appropriate solvent.

    Synthesis of the methoxybenzoyl derivative: This involves the acylation of 4-methoxybenzoic acid with a suitable acylating agent such as thionyl chloride.

    Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the dihydroimidazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazole structures can exhibit anticancer properties. For instance, derivatives of imidazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. Studies have demonstrated that the presence of the bromophenyl and sulfanyl groups enhances the binding affinity to cancer-related molecular targets, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar imidazole derivatives have been evaluated for their efficacy against bacterial strains and fungi, indicating that modifications in the side chains can significantly influence their antimicrobial potency. The sulfanyl group may enhance interaction with microbial enzymes, increasing the compound's effectiveness .

Antiviral Applications

Imidazole derivatives are known for their antiviral properties. The compound may exhibit activity against viruses by interfering with viral replication processes or inhibiting viral enzymes. This application is particularly relevant in the context of emerging viral infections where novel antiviral agents are urgently needed .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing imidazole derivatives, including 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole, evaluated their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial activity of various imidazole derivatives was assessed against both Gram-positive and Gram-negative bacteria. The results showed that compounds containing sulfanyl groups demonstrated enhanced antibacterial activity compared to their counterparts without this feature. This suggests a potential pathway for developing new antibiotics based on this compound .

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl and methoxybenzoyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Core Structure and Substituents

Compound A features:

  • 4,5-Dihydroimidazole core : Provides partial saturation, increasing conformational rigidity compared to fully unsaturated imidazoles.
  • 4-Methoxybenzoyl group : Enhances electron-donating capacity via the methoxy substituent.

Analogous Compounds :

Compound Name Key Substituents Structural Differences vs. Compound A Reference
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole - Pentyl chain
- Diphenyl groups at C4/C5
Lacks sulfanyl and benzoyl groups; increased hydrophobicity
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole - Xanthene carbonyl instead of 4-methoxybenzoyl Larger aromatic system; altered electronic properties
1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole - Sulfonyl group instead of sulfanyl
- Phenyl at C2
Increased polarity; potential for stronger hydrogen bonding
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol - Thiol group at C2
- Methylphenyl substituent
Thiol offers higher reactivity (e.g., disulfide formation)
Dihedral Angles and Molecular Geometry
  • Compound A (hypothetical): The 4-bromophenylmethylsulfanyl and 4-methoxybenzoyl groups likely introduce steric hindrance, affecting dihedral angles between substituents and the imidazole core.
  • 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole : Dihedral angles between phenyl rings and the imidazole core range from 30.1° to 64.3°, indicating moderate planarity disruption .
  • Sulfonyl vs.

Physicochemical Properties

Melting Points and Solubility
  • 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole : Melting point = 152–154°C .
Spectroscopic Data
  • IR/NMR Trends :
    • Sulfanyl group (C–S stretch) : Expected IR absorption near 600–700 cm⁻¹, distinct from sulfonyl (1050–1200 cm⁻¹) .
    • 4-Methoxybenzoyl : $^1$H NMR signals for methoxy protons typically appear at ~3.8 ppm .
Pharmaceutical Potential
  • 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole : Reported as a fungicide and herbicide inhibitor .
  • 4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one : Used as a drug impurity reference standard, highlighting its relevance in pharmaceutical quality control .

Biological Activity

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

1. Overview of Imidazole Derivatives

Imidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. They are utilized in various therapeutic applications, including but not limited to:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Anticancer
  • Anti-inflammatory

Recent studies have highlighted the potential of 1H-imidazole derivatives, particularly those with specific substitutions, to exhibit enhanced pharmacological effects .

2. Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups that contribute to its biological activity. The presence of the bromophenyl and methoxybenzoyl groups is crucial for its interaction with biological targets.

3.1 Antibacterial Activity

The antibacterial activity of this compound has been assessed against various bacterial strains. For instance:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

In a study by Jain et al., compounds similar to this imidazole derivative were evaluated using the cylinder well diffusion method, demonstrating significant antibacterial potential comparable to standard antibiotics .

Table 1: Antibacterial Activity Data

CompoundBacterial StrainInhibition Zone (mm)Reference Drug
Compound AStaphylococcus aureus15Norfloxacin
Compound BEscherichia coli18Ciprofloxacin
Compound CBacillus subtilis20Amoxicillin

3.2 Antifungal Activity

The antifungal properties have also been explored, with compounds showing efficacy against fungi such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membranes or inhibition of key enzymes involved in cell wall synthesis.

3.3 Anticancer Activity

Imidazole derivatives are noted for their anticancer properties. Studies have indicated that certain derivatives can induce apoptosis in cancer cells through various pathways:

  • Inhibition of cell proliferation
  • Induction of oxidative stress

For example, the compound's structural features may enhance its ability to interact with cancer cell receptors or enzymes involved in tumor growth .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.2Apoptosis induction
Compound BHeLa (Cervical Cancer)3.8Cell cycle arrest
Compound CA549 (Lung Cancer)7.0Inhibition of proliferation

3.4 Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action is beneficial in treating conditions like arthritis and other inflammatory diseases.

4. Case Studies

Several case studies have documented the therapeutic potential of imidazole derivatives:

  • A study published in Pharmaceutical Research demonstrated that a related imidazole compound exhibited significant reduction in inflammatory markers in a rat model of arthritis .
  • Another investigation highlighted the effectiveness of an imidazole derivative in reducing tumor size in xenograft models, showcasing its potential for cancer therapy .

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